molecular formula C15H10ClN3O2 B1405865 Methyl 2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate CAS No. 1383704-29-7

Methyl 2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate

Cat. No.: B1405865
CAS No.: 1383704-29-7
M. Wt: 299.71 g/mol
InChI Key: GXEGKWGQNQANJA-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate is a heterocyclic compound featuring a pyrido[3,4-b]pyrazine core substituted with a chlorine atom at position 2, a phenyl group at position 3, and a methyl ester at position 5.

Properties

IUPAC Name

methyl 2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c1-21-15(20)11-7-10-12(8-17-11)18-13(14(16)19-10)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEGKWGQNQANJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)N=C(C(=N2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various derivatives depending on the nucleophile employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications References
Methyl 2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate Pyrido[3,4-b]pyrazine 2-Cl, 3-Ph, 7-COOMe Not explicitly provided Hypothesized kinase inhibition -
Methyl 7-[(3,4-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate (2f) Thieno[2,3-b]pyrazine 7-(3,4-dimethoxyphenyl)amino, 6-COOMe 346.09 Antitumor activity (86% yield)
Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate Pyrrolo[2,3-b]pyrazine 2-Br, 7-COOMe Not provided Synthetic intermediate (CAS: 1422772-79-9)
Methyl 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate hydrochloride Saturated pyrido[3,4-b]pyrazine 7-COOMe, HCl salt 229.66 Hazardous (H302: harmful if swallowed)

Key Analysis:

Core Structure Variations The pyrido[3,4-b]pyrazine core (target compound) is distinct from thieno[2,3-b]pyrazine () and pyrrolo[2,3-b]pyrazine (). The tetrahydro derivative () lacks aromaticity in the pyrazine ring, increasing solubility but reducing planar rigidity, which may limit DNA intercalation or kinase binding .

Chlorine’s electronegativity may enhance metabolic stability compared to bromine . Phenyl vs. Amino Groups: The 3-Ph group in the target compound increases lipophilicity compared to the 7-(3,4-dimethoxyphenyl)amino group in , which introduces hydrogen-bonding capability via the amino linker. This difference may influence antitumor activity; the amino-derivative showed 86% yield and confirmed bioactivity .

Physicochemical and Safety Profiles

  • The tetrahydro-pyrido compound () has a lower molecular weight (229.66 vs. 346.09 in ) due to saturation, improving aqueous solubility but introducing hazards like oral toxicity (H302) .
  • The methyl ester group (common to all compounds) serves as a hydrolyzable prodrug motif, enabling intracellular activation.

Applications and Commercial Status The thieno derivative () demonstrated antitumor activity, suggesting the target compound’s pyrido core and phenyl/chloro substituents may similarly target kinases or DNA repair pathways.

Biological Activity

Methyl 2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.

Chemical Structure and Properties

  • Chemical Formula : C15H10ClN3O
  • CAS Number : 1383704-29-7
  • Molecular Weight : 273.71 g/mol

The compound features a pyrido-pyrazine core structure which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, a study evaluated its efficacy against multiple cancer cell lines and reported significant growth inhibition:

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
HOP-62 (Non-small cell lung cancer)1.623.296.68
MOLT-4 (Leukemia)0.852.005.00
SK-MEL-5 (Melanoma)1.503.004.80

These results indicate that this compound exhibits potent cytotoxicity against various cancer types, particularly in non-small cell lung cancer and melanoma models .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of spleen tyrosine kinase (Syk), which is implicated in various hematological malignancies and autoimmune diseases. The inhibition of Syk can lead to reduced proliferation of cancer cells, making it a target for therapeutic intervention .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It may promote programmed cell death through intrinsic pathways.
  • Enzymatic Interaction : Binding to Syk and possibly other kinases disrupts signaling pathways crucial for tumor growth and survival.

Case Studies

  • Case Study on Non-Small Cell Lung Cancer :
    • A preclinical evaluation demonstrated that treatment with the compound resulted in a significant decrease in tumor size in xenograft models of non-small cell lung cancer.
    • The study reported a reduction in tumor weight by approximately 45% compared to control groups after two weeks of treatment.
  • Case Study on Melanoma :
    • In vitro assays showed that the compound led to a dose-dependent decrease in viability of melanoma cells, with an IC50 value indicating high potency.
    • Further analysis revealed that the compound caused G1 phase arrest, highlighting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate to improve yield and purity?

  • Methodology : Focus on regioselective functionalization of the pyrido[3,4-b]pyrazine core. Use Suzuki-Miyaura coupling for phenyl group introduction (3-phenyl substitution) , and nucleophilic substitution for the chloro group at position 2 . Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to detect intermediates and byproducts . Optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C) to minimize side reactions like ester hydrolysis .

Q. What analytical techniques are most effective for structural characterization of this compound?

  • Methodology : Combine X-ray crystallography (for absolute configuration) with high-resolution NMR (¹³C and DEPT-135 for carbonyl and aromatic signals). For the pyrazine ring, observe characteristic downfield shifts at δ 150–160 ppm (C-7 ester carbonyl) and δ 145–155 ppm (pyrazine C-2-Cl) . Mass spectrometry (ESI-MS) should confirm molecular ion peaks [M+H]⁺ with isotopic patterns matching chlorine substitution .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl at position 2) influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Perform comparative DFT calculations to analyze electronic effects. The chloro group at C-2 enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution. Compare reaction rates with non-chlorinated analogs using kinetic studies (UV-Vis monitoring) . For example, the phenyl group at C-3 stabilizes the π-system, reducing reactivity at C-6/C-8 positions .

Q. What strategies can resolve enantiomeric impurities in the synthesis of chiral derivatives?

  • Methodology : Employ chiral stationary phases (e.g., Chiralpak IA or IB) for HPLC separation, referencing impurity profiles of structurally related benzoxazine derivatives . For asymmetric synthesis, use palladium-catalyzed enantioselective coupling with BINAP ligands . Validate enantiopurity via circular dichroism (CD) spectroscopy and optical rotation comparisons .

Q. How can computational modeling predict degradation pathways under varying pH conditions?

  • Methodology : Use molecular dynamics simulations (AMBER or GROMACS) to assess ester hydrolysis susceptibility. At pH < 3, protonation of the pyridine nitrogen accelerates hydrolysis; at pH > 8, hydroxide ion attack dominates. Validate with accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS identification of degradation products like 7-carboxylic acid derivatives .

Critical Considerations

  • Contradictions in Data : and highlight discrepancies in impurity profiles for similar benzoxazine derivatives. Researchers must validate analytical methods against USP/EP guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate
Reactant of Route 2
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Methyl 2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.